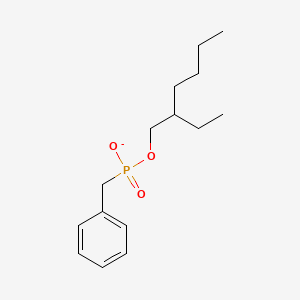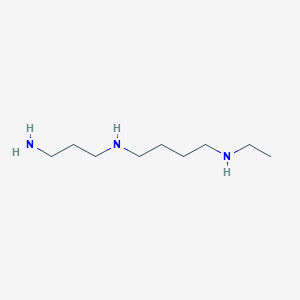
1,4-Butanediamine, N-(3-aminopropyl)-N'-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is a polyamine compound known for its role in various biological and chemical processes. It is a trivalent organic cation that plays a significant role in cellular functions such as growth, differentiation, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the stabilization of DNA and RNA structures.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- exerts its effects involves its interaction with various molecular targets. It binds to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also modulates the activity of enzymes involved in cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that is involved in cellular metabolism and gene regulation.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is unique due to its specific structure, which allows it to interact with a wide range of biological molecules and participate in various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
110539-42-9 |
|---|---|
Molekularformel |
C9H23N3 |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)-N-ethylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-7-3-4-8-12-9-5-6-10/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
NBQCAFSSDFAIKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


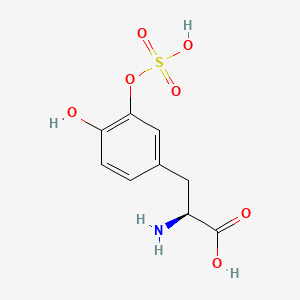


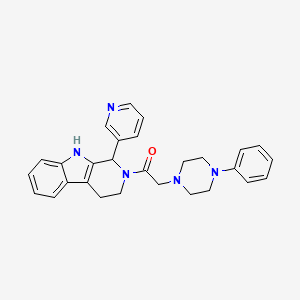
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
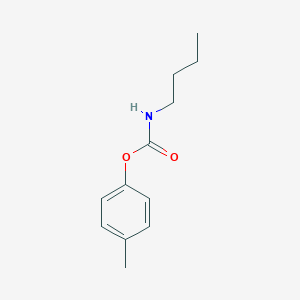
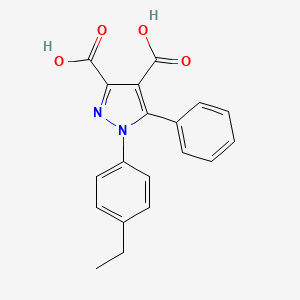
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)

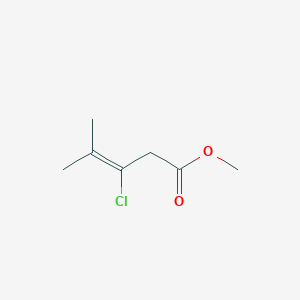

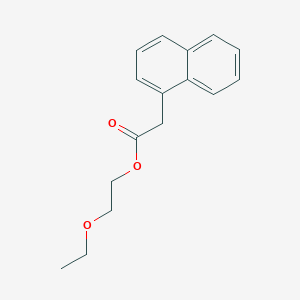
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
